

N-Oxalylglycine: A Comprehensive Technical Guide to its Natural Sources and Endogenous Presence

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Compound of Interest

Compound Name: *N-Oxalylglycine*

Cat. No.: *B166546*

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Abstract

N-Oxalylglycine (NOG) is a structural analog of α -ketoglutarate that acts as a competitive inhibitor of α -ketoglutarate-dependent dioxygenases. This inhibition has significant implications for various cellular processes, including the hypoxia response and epigenetic regulation, making NOG a valuable tool in biomedical research and a potential therapeutic agent. This technical guide provides a detailed overview of the known natural sources of NOG, its endogenous presence in biological systems, and the methodologies used for its detection and quantification. Additionally, it elucidates the key signaling pathways affected by NOG, providing a foundation for further investigation into its biological roles and therapeutic potential.

Natural Sources of N-Oxalylglycine

N-Oxalylglycine has been identified as a naturally occurring compound in a limited number of plant species. The primary sources identified to date are rhubarb and spinach.

Quantitative Data

The concentrations of **N-Oxalylglycine** in these plant sources have been quantified in a key study. The data from this study is summarized in Table 1.

Natural Source	Plant Part	Concentration	Reference
Rheum rhabarbarum (Rhubarb)	Leaves	Data not publicly available in abstracts, reported in Al-Qahtani et al., 2015[1][2][3]	Al-Qahtani et al., 2015[1][2][3]
Spinacia oleracea (Spinach)	Leaves	Data not publicly available in abstracts, reported in Al-Qahtani et al., 2015[1][2][3]	Al-Qahtani et al., 2015[1][2][3]

Note: The precise concentrations are contained within the full text of the cited reference, which was not publicly accessible during the compilation of this guide.

Endogenous Presence and Biosynthesis

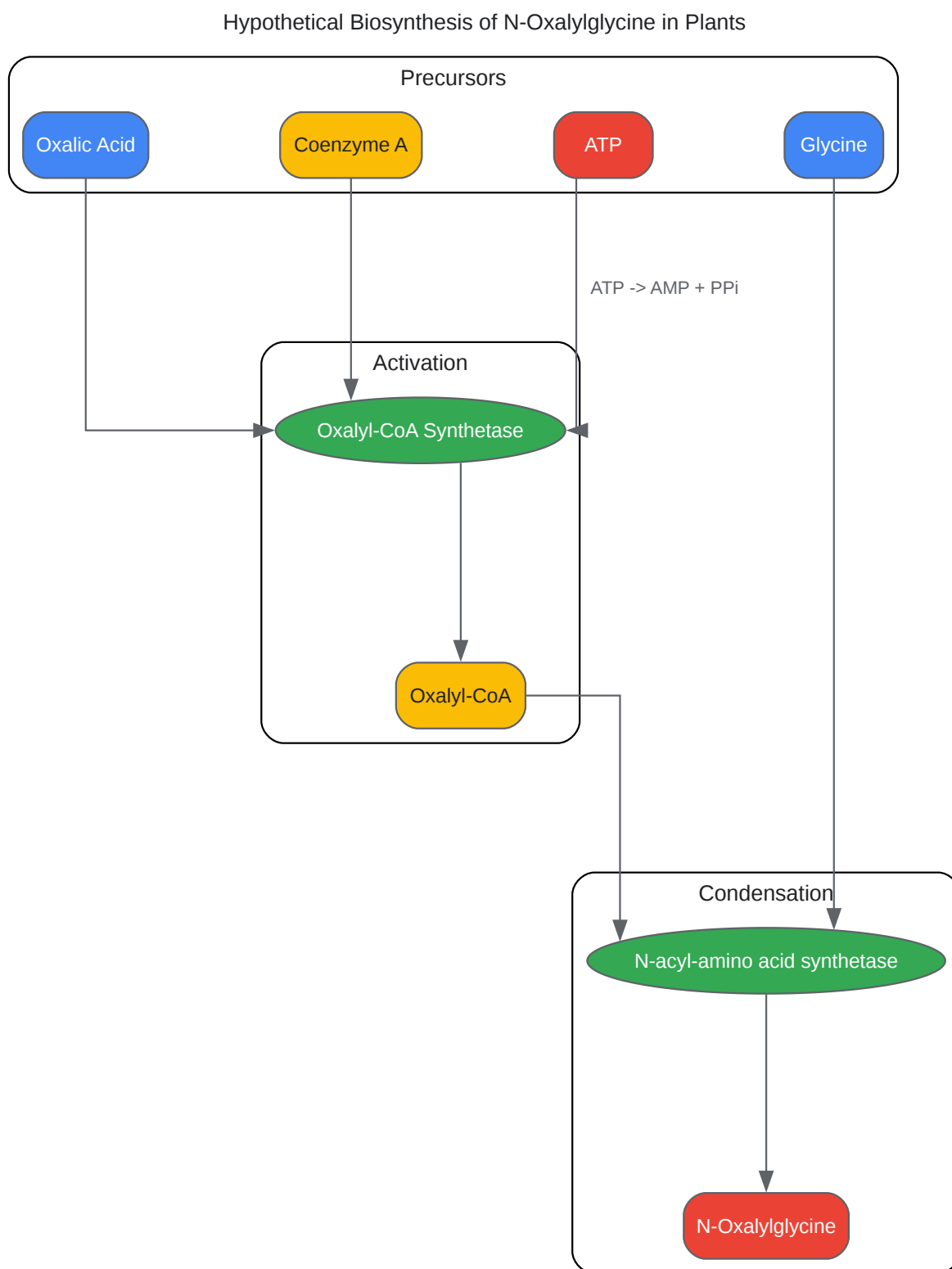
The endogenous presence of **N-Oxalylglycine** in mammals, including humans, is a subject of ongoing investigation. Current evidence suggests that NOG is not endogenously synthesized in mammals and its presence in human biological fluids is likely of exogenous (e.g., dietary) origin.

Presence in Mammalian Systems

Studies have failed to detect **N-Oxalylglycine** in human embryonic kidney (HEK 293T) cells.[1][2] While NOG has been listed in the Human Metabolome Database as being detected in human blood, it is categorized as part of the "exposome," which includes compounds from external sources. This suggests that its presence is likely due to the consumption of plants containing NOG, such as rhubarb and spinach.

Biosynthesis Pathway in Plants (Hypothetical)

The precise biosynthetic pathway of **N-Oxalylglycine** in plants has not been elucidated. However, based on the biosynthesis of other N-acyl amino acids in plants and other organisms, a plausible pathway can be hypothesized.[4][5][6] This likely involves the enzymatic condensation of glycine with an activated form of oxalic acid, such as oxalyl-CoA.



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Hypothetical enzymatic synthesis of **N-Oxalylglycine** in plants.

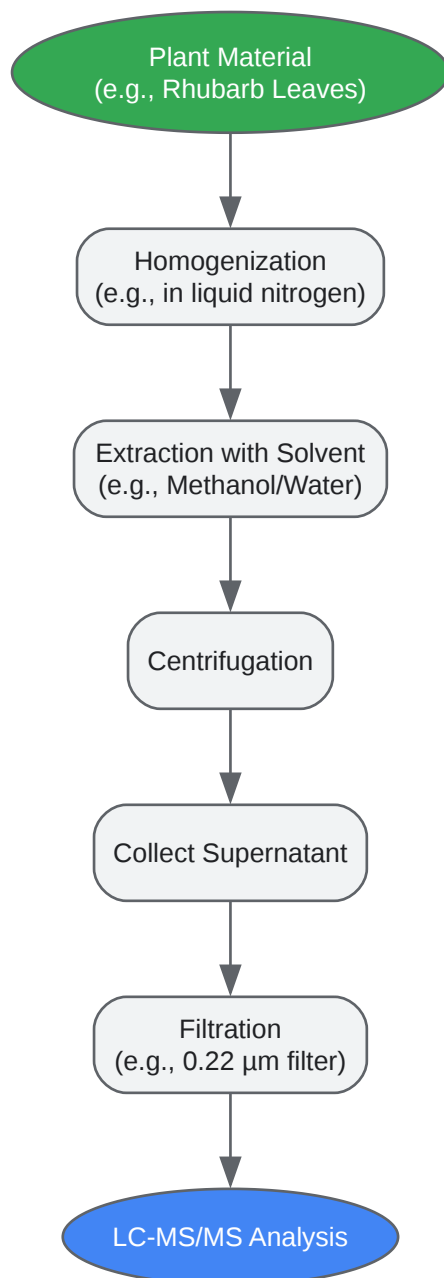
Experimental Protocols

The detection and quantification of **N-Oxalylglycine** from biological matrices typically involve chromatographic separation coupled with mass spectrometry.

Extraction of N-Oxalylglycine from Plant Material (General Protocol)

The specific protocol for extracting NOG from rhubarb and spinach is detailed in Al-Qahtani et al., 2015.^[1] A general workflow for the extraction of small polar molecules from plant tissues is as follows:

General Workflow for NOG Extraction from Plants



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Generalized workflow for extracting NOG from plant samples.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Quantification of NOG is achieved by using a stable isotope-labeled internal standard and analyzing the samples via LC-MS/MS.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Triple quadrupole or high-resolution mass spectrometer.

General LC Conditions:

- Column: Reversed-phase C18 column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 5-10 μ L.

General MS Conditions:

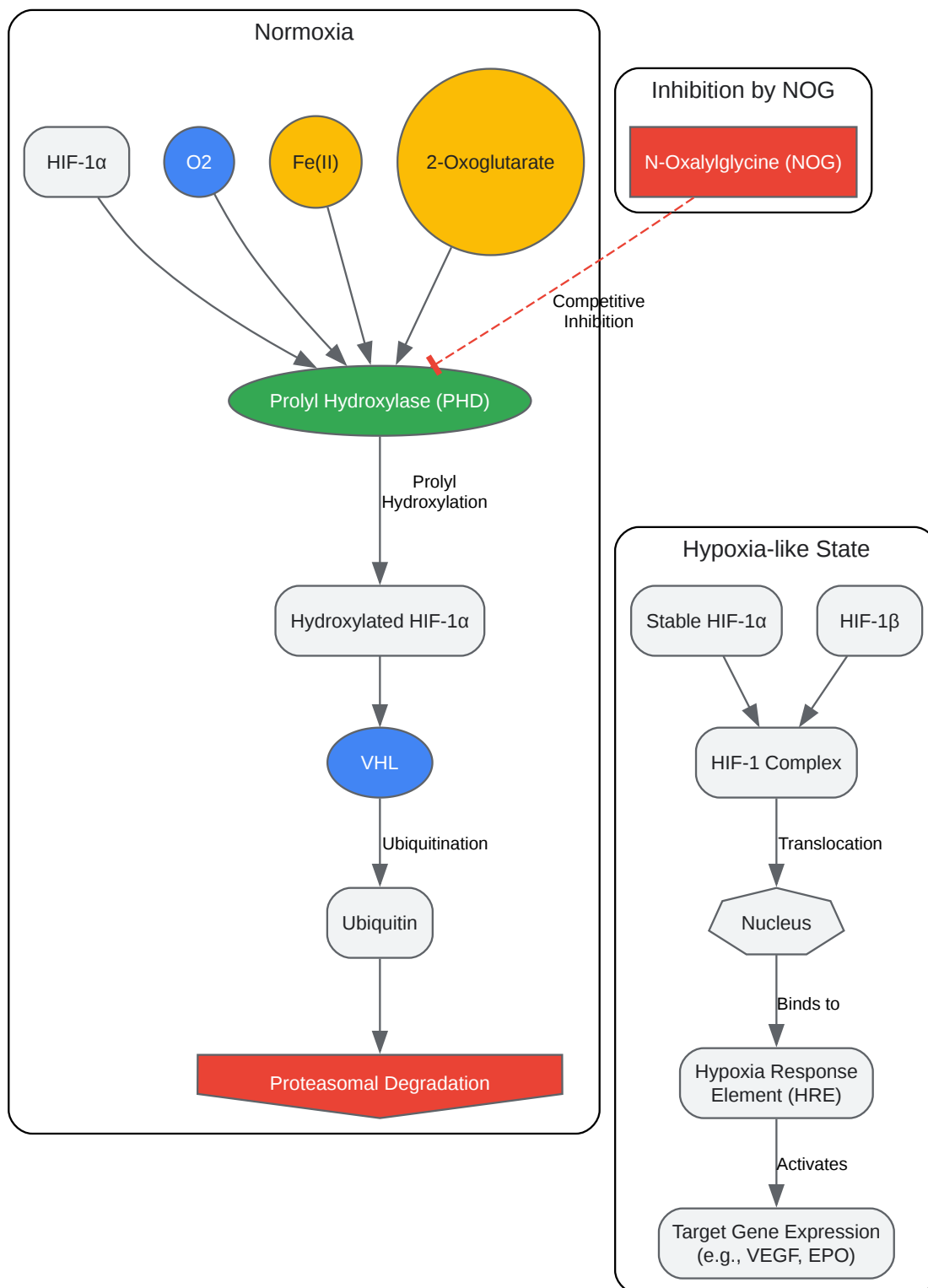
- Ionization Mode: Electrospray Ionization (ESI), negative mode.
- Scan Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - **N-Oxalylglycine**: Precursor ion (m/z) 146.0 \rightarrow Product ions (e.g., m/z 102.0, 58.0).
 - Internal Standard (e.g., $^{13}\text{C}_2$, ^{15}N -**N-Oxalylglycine**): Appropriate precursor and product ions.

Signaling Pathways Modulated by N-Oxalylglycine

N-Oxalylglycine's primary mechanism of action is the competitive inhibition of 2-oxoglutarate (2OG)-dependent dioxygenases. This has profound effects on two major signaling pathways: the hypoxia-inducible factor (HIF) pathway and histone demethylation.

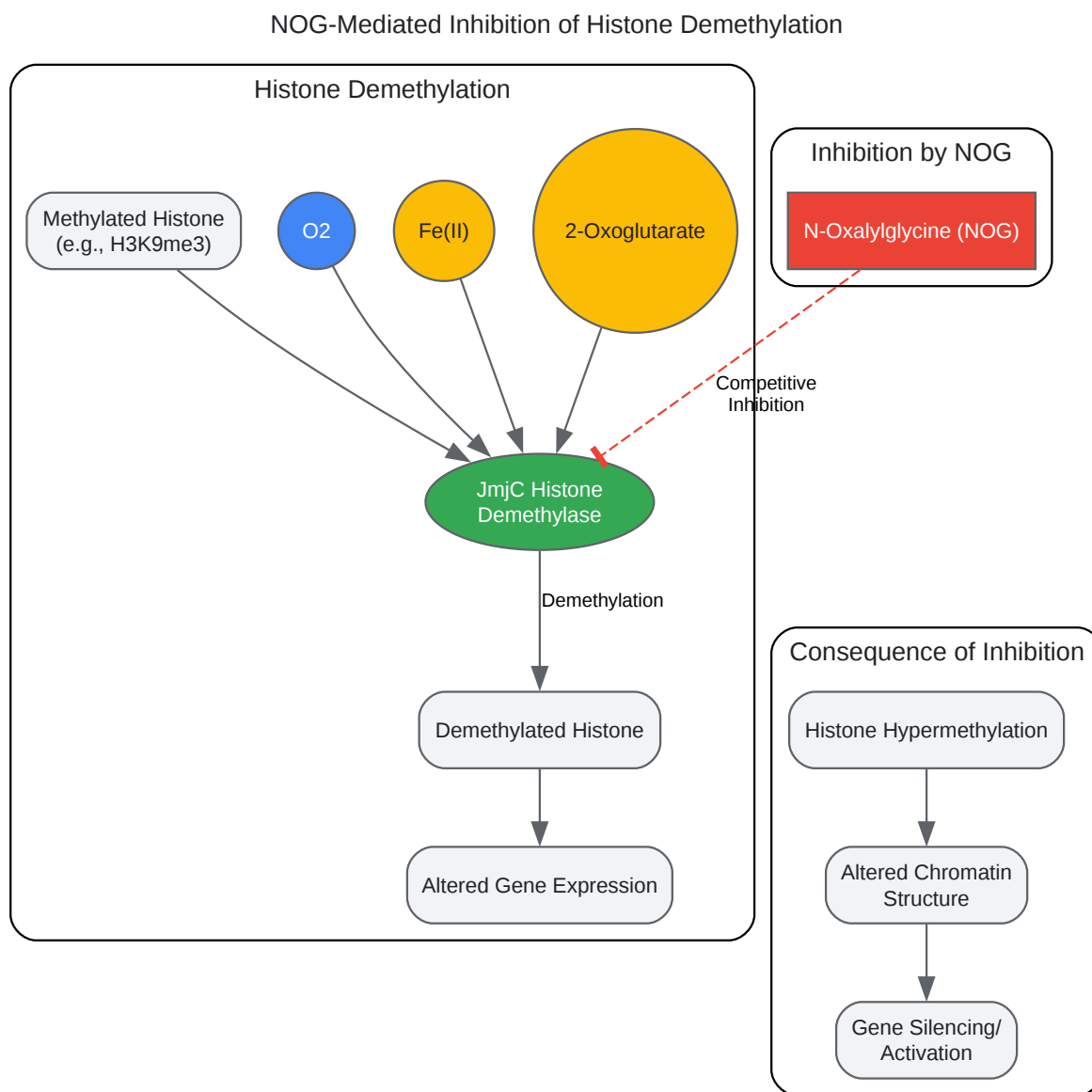
Inhibition of HIF Prolyl Hydroxylases (PHDs) and Stabilization of HIF-1 α

Under normoxic conditions, HIF-1 α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination and proteasomal degradation. NOG, by inhibiting PHDs, prevents this degradation, causing HIF-1 α to accumulate and activate the transcription of hypoxia-responsive genes.

NOG-Mediated Inhibition of HIF-1 α Degradation[Click to download full resolution via product page](#)Mechanism of HIF-1 α stabilization by **N-Oxalylglycine**.

Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases

JmjC domain-containing histone demethylases are another class of 2OG-dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histones. NOG can inhibit these enzymes, leading to alterations in histone methylation status and downstream gene expression.^{[7][8][9]}



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Mechanism of histone demethylase inhibition by **N-Oxalylglycine**.

Conclusion

N-Oxalylglycine is a naturally occurring inhibitor of 2-oxoglutarate-dependent dioxygenases found in rhubarb and spinach. Its presence in humans is likely due to dietary intake. By

inhibiting key enzymes involved in the hypoxia response and epigenetic regulation, NOG serves as a powerful research tool and holds promise for therapeutic applications. Further research is needed to fully elucidate its biosynthetic pathway in plants, quantify its presence in a wider range of natural sources, and explore its full therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug development and biomedical science.

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